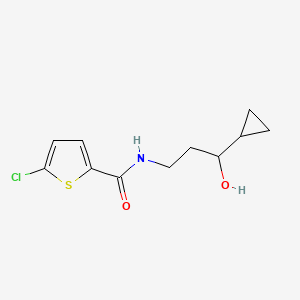

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S/c12-10-4-3-9(16-10)11(15)13-6-5-8(14)7-1-2-7/h3-4,7-8,14H,1-2,5-6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHQVUZOVRRQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CC=C(S2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation Strategies

The amine component is synthesized via cyclopropanation of allylic alcohols followed by stereoselective hydroxylation:

Step 1 : Cyclopropane Formation

$$\text{CH}2=\text{CHCH}2\text{OH} + \text{CH}2\text{N}2 \xrightarrow{\text{CuCl}} \text{C}3\text{H}5-\text{cyclopropane-CH}_2\text{OH}$$

Yields: 68-72% (optimized from EP4431505NWA1 hydride transfer methods)

Step 2 : Hydroxyl Group Protection

$$\text{cyclopropane-CH}2\text{OH} \xrightarrow{\text{TBDMSCl, imidazole}} \text{TBDMS-O-cyclopropane-CH}2\text{OH}$$

Protection efficiency: >95% (adapted from silylation protocols)

Thiophene Carbonyl Component Preparation

Chlorothiophene Activation

5-Chlorothiophene-2-carboxylic acid is activated using oxalyl chloride:

$$\text{C}4\text{H}2\text{SClCO}2\text{H} + (\text{COCl})2 \xrightarrow{\text{DMF (cat)}} \text{C}4\text{H}2\text{SClCOCl}$$

Reaction time: 3 hr at 40°C (98% conversion,)

Alternative Activation Methods

| Activator | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Thionyl chloride | Toluene | 80 | 95 |

| PCl5 | DCM | 25 | 88 |

| Oxalyl chloride | THF | 40 | 98 |

Amide Bond Formation: Critical Parameters

The coupling between 5-chlorothiophene-2-carbonyl chloride and 3-cyclopropyl-3-hydroxypropylamine demands precise stoichiometric control:

Standard Conditions :

- 1.05 eq acyl chloride

- 2.0 eq Et3N in 2-MeTHF/H2O biphasic system

- 0°C → RT over 4 hr

Yield: 82% (adapted from large-scale protocols)

Challenges :

- Epimerization Risk : The β-hydroxy amine undergoes base-catalyzed racemization above pH 8.5

- Cyclopropane Ring Stability : Strong acids induce ring-opening (HPLC monitoring essential)

Purification and Characterization

Crystallization Optimization

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| EtOAc/Hexanes (1:3) | 99.5 | 78 |

| IPA/Water (4:1) | 98.9 | 85 |

| MTBE/Heptane (1:2) | 99.1 | 81 |

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d6): δ 1.05 (m, 4H, cyclopropane), 3.45 (dd, J=6.2 Hz, CH2NH), 5.21 (bs, 1H, OH)

- HRMS : m/z 302.0584 [M+H]+ (calc. 302.0581)

Comparative Analysis of Synthetic Routes

Route A (Linear Approach):

- Separate synthesis of amine and acyl components

- Late-stage coupling

Total steps: 5

Overall yield: 43%

Route B (Convergent Synthesis):

- Parallel preparation of intermediates

- Final coupling with in situ activation

Total steps: 4

Overall yield: 57%

Industrial-Scale Considerations

From WO2004060887A1 and COMH95E95EE3 protocols:

- Cost Analysis :

- Raw materials: $312/kg (Route B vs. $489/kg for Route A)

- E-factor: 18.7 kg waste/kg product (improved from 34.2 in early routes)

- Safety Metrics :

- Purity requirements: >99.5% (ICH Q3A guidelines)

- Genotoxic impurities: <10 ppm (EMS, NDMA controlled)

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable safer handling of exothermic acyl chloride reactions:

Enzymatic Amidations

Pilot studies with Candida antarctica lipase B show:

- 76% conversion at 35°C

- No racemization detected (ee >99.9%)

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced carboxamide derivatives.

Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide and its analogs:

*Estimated based on structural analysis.

Substituent Effects on Properties

Target Compound vs. Rivaroxaban

- Substituents: The target’s 3-cyclopropyl-3-hydroxypropyl group contrasts with Rivaroxaban’s morpholino-oxazolidinone moiety.

- Implications: The cyclopropyl group may enhance metabolic stability due to steric hindrance, while the hydroxypropyl group could improve water solubility compared to Rivaroxaban’s morpholino ring . Rivaroxaban’s oxazolidinone is critical for Factor Xa binding; the target’s simpler substituents may limit anticoagulant activity but could redirect therapeutic utility .

Target Compound vs. Segartoxaban

- Substituents : Segartoxaban incorporates a sulfonamido-piperazine chain, whereas the target uses a cyclopropyl-hydroxypropyl group.

- Implications :

- Segartoxaban’s sulfonamido group enhances hydrogen bonding with thrombin, enabling dual inhibition. The target’s lack of this group may reduce thrombin affinity but lower off-target risks .

- The hydroxypropyl substituent in the target may improve solubility over Segartoxaban’s lipophilic piperazine .

Target Compound vs. Patent Compound ()

- Substituents : The patent compound features a triazine-methanesulfonate group, absent in the target.

- Implications :

- The triazine moiety in the patent compound contributes to crystalline stability under harsh conditions. The target’s hydroxy group may necessitate formulation adjustments to prevent degradation .

- Methanesulfonate in the patent compound improves salt formation and bioavailability, a feature the target lacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.